

Application Notes and Protocols for CTX-0294885-Based Phosphoproteomics

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Compound of Interest

Compound Name: CTX-0294885

Cat. No.: B612119

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Introduction

CTX-0294885 is a potent, broad-spectrum kinase inhibitor that serves as a powerful chemical tool for exploring cellular signaling networks.^{[1][2][3]} Its ability to bind to a wide range of kinases, including comprehensive capture of the entire AKT family, makes it an invaluable reagent for kinome profiling and phosphoproteomics studies.^{[1][2][4]} These application notes provide a detailed experimental design and protocols for utilizing **CTX-0294885** to investigate kinase signaling pathways and identify downstream phosphorylation events. By employing quantitative mass spectrometry-based phosphoproteomics, researchers can elucidate the mechanism of action of kinase inhibitors, identify novel drug targets, and discover biomarkers for drug response.

The workflow described herein outlines a robust methodology for the relative quantification of thousands of phosphorylation sites in response to **CTX-0294885** treatment. This involves stable isotope labeling of cells, phosphopeptide enrichment, and high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation

Quantitative phosphoproteomic analysis generates vast datasets. For clear interpretation and comparison, data should be summarized in a structured format. The following table presents a

representative example of how to report quantitative changes in phosphopeptide abundance following treatment with **CTX-0294885**.

Table 1: Representative Quantitative Phosphoproteomics Data of MDA-MB-231 Cells Treated with **CTX-0294885**

Protein	Gene	Phosphosite	Peptide Sequence	Fold Change (CTX-0294885 vs. Control)	p-value
AKT1	AKT1	S473	AADFGFAGS EQSAQ	-2.5	<0.01
AKT1	AKT1	T308	DGYTKEHGI K	-2.1	<0.01
GSK3B	GSK3B	S9	DGGSGRPR TTSF	-3.2	<0.001
mTOR	MTOR	S2448	ELVPQSMEC R	-1.8	<0.05
BAD	BAD	S136	ARSSYPAGT ED	-2.8	<0.001
4E-BP1	EIF4EBP1	T37/T46	GGTTRIIYDR	-2.3	<0.01
PRAS40	AKT1S1	T246	LDFNTEGVV R	-2.6	<0.001
FOXO1	FOXO1	S256	RGSSNTRS SK	-3.0	<0.001
p70S6K	RPS6KB1	T389	KKRNRTL SV A	-2.0	<0.05
MEK1	MAP2K1	S218/S222	SFIGLSPSY QHS	-1.5	<0.05

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the experimental conditions.

Experimental Protocols

A detailed methodology is crucial for reproducible phosphoproteomics experiments. The following protocols provide a step-by-step guide for a typical **CTX-0294885**-based phosphoproteomics workflow.

Protocol 1: Cell Culture and Treatment

- **Cell Culture:** Culture MDA-MB-231 cells (or other relevant cell lines) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- **Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC):** For quantitative analysis, incorporate stable isotope-labeled amino acids. Culture cells for at least five passages in SILAC DMEM supplemented with either "light" (L-Arginine and L-Lysine) or "heavy" (13C6-L-Arginine and 13C615N2-L-Lysine) amino acids.
- **CTX-0294885 Treatment:**
 - Plate cells and allow them to reach 70-80% confluency.
 - Prepare a stock solution of **CTX-0294885** in DMSO.
 - Treat the "heavy" labeled cells with the desired concentration of **CTX-0294885** for a specified time (e.g., 1-24 hours). Treat the "light" labeled cells with an equivalent volume of DMSO as a vehicle control.

Protocol 2: Cell Lysis and Protein Quantification

- **Cell Lysis:**
 - Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

- Add ice-cold lysis buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.5, supplemented with protease and phosphatase inhibitors).
- Scrape the cells and collect the lysate.
- Sonicate the lysate on ice to shear DNA and reduce viscosity.
- Centrifuge at 20,000 x g for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant containing the protein lysate.
- Protein Quantification:
 - Determine the protein concentration of the "light" and "heavy" lysates using a compatible protein assay (e.g., BCA assay).

Protocol 3: Protein Digestion and Tandem Mass Tag (TMT) Labeling

- Reduction and Alkylation:
 - Combine equal amounts of protein from the "light" and "heavy" lysates.
 - Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
 - Alkylate cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.
- Proteolytic Digestion:
 - Dilute the urea concentration of the protein solution to less than 2 M with 50 mM ammonium bicarbonate.
 - Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

- Acidify the peptide solution with trifluoroacetic acid (TFA) to a final concentration of 0.1% to stop the digestion.
- Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.
- TMT Labeling (Optional, for multiplexing):
 - Resuspend the desalted peptides in a labeling buffer (e.g., 200 mM EPPS, pH 8.5).[5]
 - Add the appropriate TMT reagent to each sample and incubate for 1 hour at room temperature.[1]
 - Quench the labeling reaction with hydroxylamine.[1]
 - Combine the labeled samples and desalt using a C18 SPE cartridge.

Protocol 4: Phosphopeptide Enrichment

- Immobilized Metal Affinity Chromatography (IMAC):
 - Equilibrate Fe-NTA or Ti-IMAC beads with loading buffer (e.g., 80% acetonitrile, 0.1% TFA).
 - Incubate the peptide mixture with the equilibrated beads for 30 minutes with gentle mixing.
 - Wash the beads several times with washing buffer to remove non-specifically bound peptides.
 - Elute the phosphopeptides with an elution buffer containing a high pH (e.g., 1% ammonium hydroxide).
- Titanium Dioxide (TiO₂) Chromatography (Alternative/Complementary):
 - Acidify the peptide sample with TFA.
 - Equilibrate TiO₂ beads with loading buffer.
 - Incubate the peptide sample with the beads.

- Wash the beads to remove non-phosphorylated peptides.
- Elute the phosphopeptides using an alkaline buffer.

Protocol 5: LC-MS/MS Analysis

- Liquid Chromatography (LC):
 - Resuspend the enriched phosphopeptides in LC loading buffer (e.g., 0.1% formic acid).
 - Separate the phosphopeptides using a reversed-phase nano-LC column with a gradient of increasing acetonitrile concentration.
- Tandem Mass Spectrometry (MS/MS):
 - Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Orbitrap).
 - Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation.
- Data Analysis:
 - Process the raw MS data using a software suite like MaxQuant.
 - Search the MS/MS spectra against a human protein database to identify peptides and proteins.
 - Quantify the relative abundance of phosphopeptides based on the SILAC or TMT reporter ion intensities.
 - Perform statistical analysis to identify significantly regulated phosphorylation sites.

Visualizations

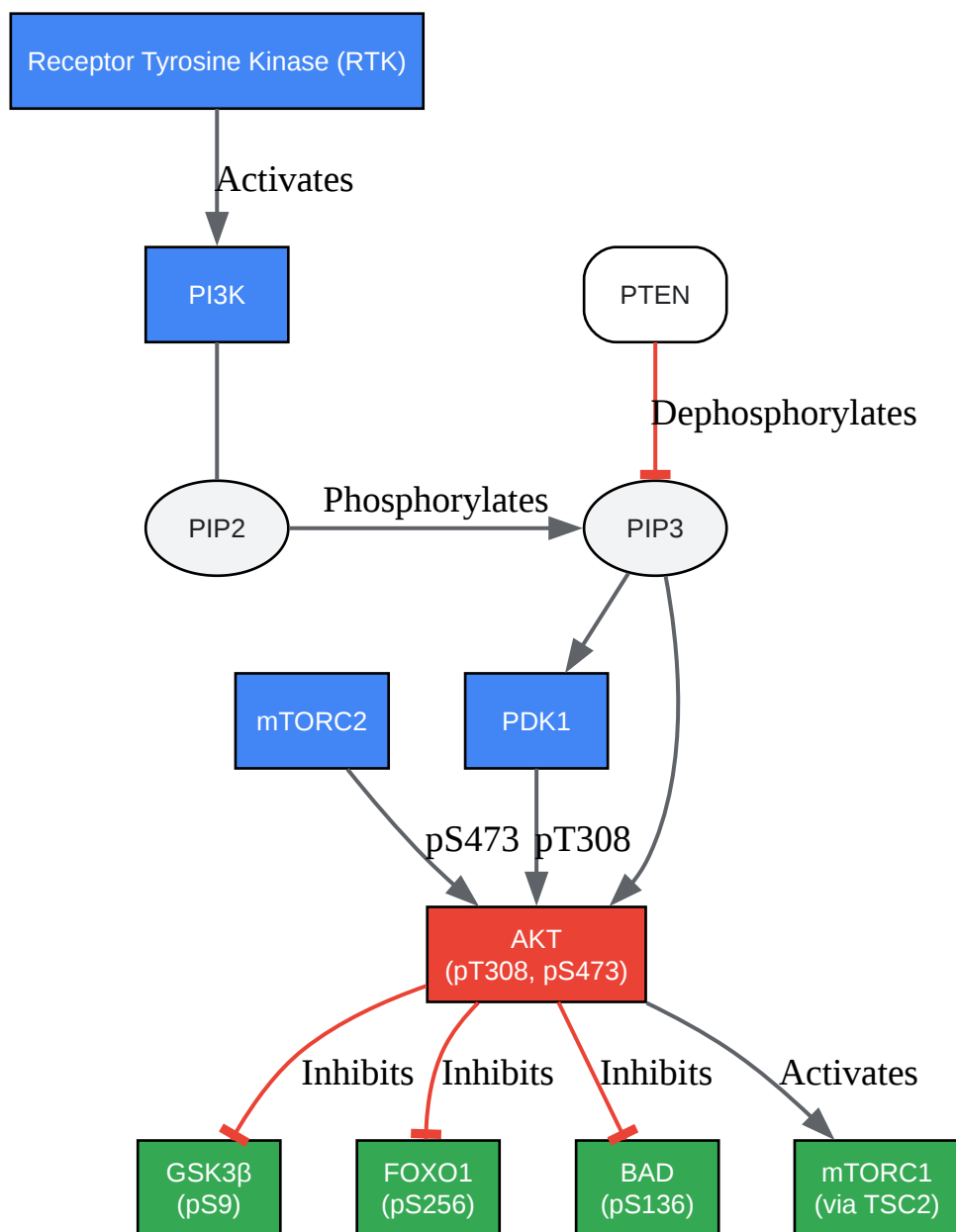
Experimental Workflow



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Caption: Experimental workflow for **CTX-0294885**-based phosphoproteomics.

AKT Signaling Pathway



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Caption: Simplified diagram of the PI3K/AKT signaling pathway.

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